(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide
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Overview
Description
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide is a complex organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide typically involves multiple steps, including the formation of the naphthyridine core, introduction of the hydroxy group, and subsequent functionalization with the phenylbutanoyl and dimethylamino groups. Common reagents and conditions might include:
Formation of the naphthyridine core: Cyclization reactions using appropriate precursors.
Introduction of the hydroxy group: Hydroxylation reactions under controlled conditions.
Functionalization: Use of reagents like phenylbutanoyl chloride and dimethylamine in the presence of catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the naphthyridine ring or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Phenylbutanoyl derivatives: Compounds with the phenylbutanoyl group but different core structures.
Uniqueness
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-22(2)20(26)24-14-12-21(27)11-13-23(15-18(21)16-24)19(25)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,18,27H,6,9-16H2,1-2H3/t18-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVXNRHMNLHREP-WIYYLYMNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2(CCN(CC2C1)C(=O)CCCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)CCCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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